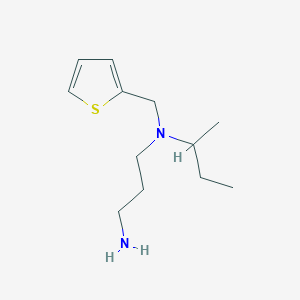![molecular formula C10H6O4 B1438562 7-Hydroxyfuro[4,3,2-de]chromen-4(3H)-one CAS No. 1177271-53-2](/img/structure/B1438562.png)
7-Hydroxyfuro[4,3,2-de]chromen-4(3H)-one
Vue d'ensemble
Description
7-Hydroxyfuro[4,3,2-de]chromen-4(3H)-one is a heterocyclic compound that belongs to the class of furochromenes. This compound is characterized by a fused ring system consisting of a furan ring and a chromenone moiety. It is known for its potential biological activities and has been the subject of various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyfuro[4,3,2-de]chromen-4(3H)-one can be achieved through a [3 + 2] heteroannulation reaction. One viable protocol involves the use of 4-hydroxy coumarins as a three-atom CCO unit and thioamides as a C2 coupling partner. This reaction is mediated by phenyliodine (III) diacetate (PIDA) at room temperature, which ensures high efficiency and selectivity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic route for large-scale production. This includes ensuring the availability of starting materials, optimizing reaction conditions for higher yields, and implementing purification techniques to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Hydroxyfuro[4,3,2-de]chromen-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenone moiety to chromanol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the furan and chromenone rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted furochromenes, chromanols, and quinones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
7-Hydroxyfuro[4,3,2-de]chromen-4(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antioxidant properties and is studied for its potential to inhibit lipid peroxidation.
Medicine: Research is ongoing to explore its neuroprotective effects and potential therapeutic applications in neurodegenerative diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 7-Hydroxyfuro[4,3,2-de]chromen-4(3H)-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and inhibits lipid peroxidation, thereby protecting cells from oxidative stress.
Neuroprotection: It may inhibit neuronal nitric oxide synthase and reduce excitotoxic and oxidative neuronal damage, contributing to its neuroprotective effects.
Comparaison Avec Des Composés Similaires
- 7-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid
- 7-Hydroxychroman-2-carboxylic acid
- 7-Hydroxy-2-oxo-2H-chromen-4-yl acetic acid
Comparison: 7-Hydroxyfuro[4,3,2-de]chromen-4(3H)-one is unique due to its fused furan and chromenone ring system, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher selectivity and efficiency in certain reactions, making it a valuable compound for specific applications in research and industry .
Propriétés
IUPAC Name |
10-hydroxy-2,7-dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4/c11-6-2-7-10-5(4-13-7)1-9(12)14-8(10)3-6/h2-4,11H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLXNDOUGBEARL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=COC3=C2C(=CC(=C3)O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


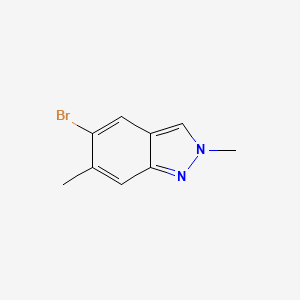
![2'-Benzyloxy[1,1-biphenyl]-2-amine hydrochloride](/img/structure/B1438483.png)
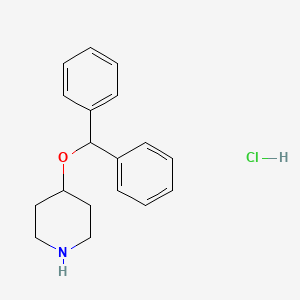
![4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1438486.png)
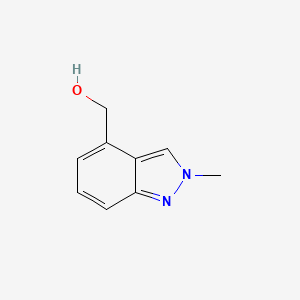
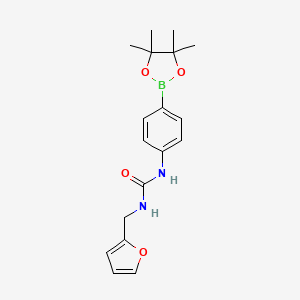
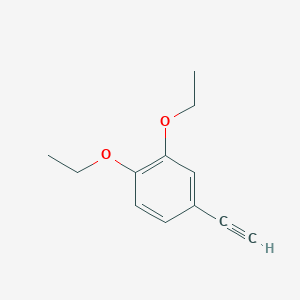
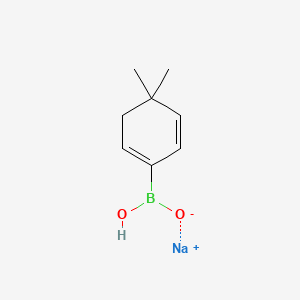
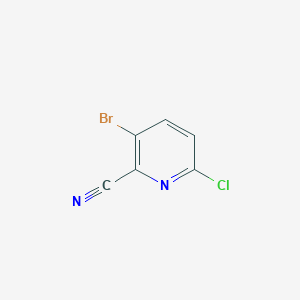
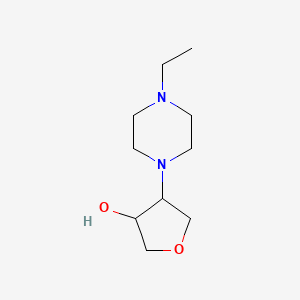
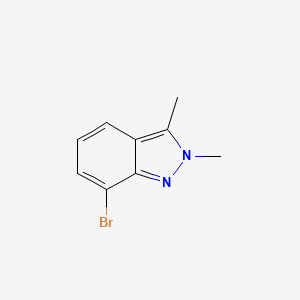
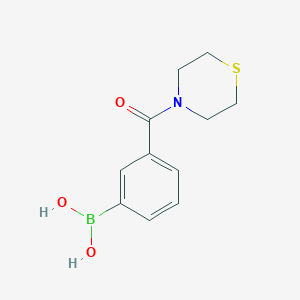
![2-Piperazin-1-yl[1,3]thiazolo[5,4-b]pyridine](/img/structure/B1438501.png)
